molecular formula C20H21N5 B2839450 N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902482-30-8

N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2839450
CAS No.: 902482-30-8
M. Wt: 331.423
InChI Key: WWIPCQLOMOODRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a quinazoline ring, with a phenyl group and a pentylamine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a suitable precursor. One common method involves the reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with pentylamine under specific conditions . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, can be synthesized from anthranilic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the triazole or quinazoline rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazoloquinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazole or quinazoline rings.

Mechanism of Action

The mechanism of action of N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound’s triazole and quinazoline rings allow it to bind to various enzymes and receptors, inhibiting their activity and exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Uniqueness

N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The pentylamine group, in particular, may enhance its solubility and bioavailability compared to other similar compounds .

Properties

IUPAC Name

N-pentyl-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-2-3-9-14-21-19-16-12-7-8-13-17(16)25-20(22-19)18(23-24-25)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIPCQLOMOODRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.